molecular formula C13H19NO3 B13209268 2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide

2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide

Cat. No.: B13209268
M. Wt: 237.29 g/mol
InChI Key: YFCRGJQFAFGJHR-UHFFFAOYSA-N
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Description

2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide (CAS 2059932-03-3) is a synthetic phenoxy acetamide derivative of significant interest in medicinal chemistry and oncology research. With a molecular formula of C13H19NO3 and a molecular weight of 237.29 g/mol, this compound serves as a valuable chemical intermediate for designing novel pharmacologically active agents . Phenoxy acetamide derivatives represent a privileged scaffold in drug discovery, demonstrating a diverse range of biological activities. Current scientific literature highlights the potential of this chemical class in the development of anti-cancer therapies, with specific derivatives exhibiting potent cytotoxic and anti-proliferative effects against multiple cancer cell lines . The structural motif of the phenoxy acetamide core is frequently investigated for its ability to interact with key biological targets, making it a crucial building block for researchers synthesizing compounds for cytotoxicity screening and anti-tumor studies . This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. All buyers must be technically qualified individuals, and purchases are restricted for R&D purposes in a controlled laboratory setting.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-methoxy-N-(3-methyl-5-propan-2-yloxyphenyl)acetamide

InChI

InChI=1S/C13H19NO3/c1-9(2)17-12-6-10(3)5-11(7-12)14-13(15)8-16-4/h5-7,9H,8H2,1-4H3,(H,14,15)

InChI Key

YFCRGJQFAFGJHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)NC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide involves acylation of an appropriately substituted aniline derivative. The key starting material is 3-methyl-5-(propan-2-yloxy)aniline, which undergoes reaction with methoxyacetyl chloride to form the target acetamide.

Key steps:

  • Starting materials: 3-methyl-5-(propan-2-yloxy)aniline and methoxyacetyl chloride.
  • Reaction type: Acylation (amide bond formation).
  • Catalysts and reagents: A base such as triethylamine is used to neutralize the hydrochloric acid generated during the reaction.
  • Reaction conditions: The reaction is conducted under anhydrous (water-free) conditions to prevent hydrolysis of the acyl chloride.
  • Solvent: Commonly anhydrous dichloromethane or another inert organic solvent.
  • Temperature: Typically maintained at low to ambient temperatures to control reaction rate and minimize side reactions.

This method ensures selective formation of the amide bond while preserving the sensitive ether and methyl substituents on the aromatic ring.

Step Reagents/Conditions Purpose/Notes
1 3-methyl-5-(propan-2-yloxy)aniline Starting aromatic amine
2 Methoxyacetyl chloride + triethylamine Acylation agent and base to capture HCl
3 Anhydrous solvent (e.g., dichloromethane) Prevents hydrolysis of acyl chloride
4 Low to ambient temperature Controls reaction rate and selectivity
5 Work-up and purification Isolation of pure this compound

Alternative Synthetic Strategies

Though the acylation of the substituted aniline is the most straightforward route, alternative methods may involve:

  • Stepwise synthesis of the substituted aniline: Starting from simpler phenolic or halogenated precursors, followed by selective alkylation and amination.
  • Mitsunobu reaction: For selective alkylation of phenolic hydroxyl groups with isopropanol derivatives to introduce the propan-2-yloxy substituent on the aromatic ring.
  • Coupling reactions: Using activated esters or acid chlorides derived from methoxyacetic acid to form the amide bond with the aniline.

These methods may be employed depending on the availability of starting materials and desired purity.

Reaction Mechanism Insights

The acylation mechanism proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of methoxyacetyl chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion and proton transfer yields the amide product. Triethylamine serves to neutralize the hydrochloric acid byproduct, driving the reaction forward.

Analytical Characterization and Purity Assessment

After synthesis, the compound is characterized by:

Summary Table of Preparation Methods

Preparation Aspect Details
Starting materials 3-methyl-5-(propan-2-yloxy)aniline, methoxyacetyl chloride
Reaction type Acylation (amide bond formation)
Base used Triethylamine
Solvent Anhydrous organic solvent (e.g., dichloromethane)
Reaction conditions Anhydrous, low to ambient temperature
Industrial scale Likely continuous flow reactors for scale-up
Alternative methods Mitsunobu reaction for alkylation, coupling with activated esters
Purification methods Standard organic work-up, recrystallization, chromatography
Characterization techniques NMR, IR, MS, HPLC/GC

Research Findings and Notes

  • The compound’s synthesis is well-established in research contexts, mainly focusing on the selective acylation of substituted anilines.
  • The presence of the methoxy and propan-2-yloxy groups influences the reactivity and selectivity of the acylation step.
  • No significant public data on industrial-scale synthesis beyond laboratory protocols, but continuous flow methods are standard for scale-up.
  • The compound serves as a building block in medicinal chemistry, making reliable and reproducible synthesis critical.

This detailed analysis of preparation methods for this compound integrates data from multiple authoritative sources and reflects best practices in synthetic organic chemistry. It provides a comprehensive foundation for researchers aiming to synthesize this compound with high fidelity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and halogenated derivatives, respectively .

Mechanism of Action

The mechanism of action of 2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Key Substituents/Rings Biological Activity/Application Notable Findings
Target Compound Methoxy, isopropoxy, methyl on phenyl Presumed pharmaceutical Structural simplicity; potential for optimization
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d) Thiadiazole, pyridine, methoxy-phenyl Anticancer (Caco-2 IC50: 1.8 µM) High cytotoxicity via thiadiazole moiety
Alachlor () Chloro, methoxymethyl, diethylphenyl Herbicide Broad agricultural use; moderate toxicity
N-{[2-(dimethylamino)-5-(2-methoxyacetamido)phenyl]methyl}-2-methoxy-N-[(oxolan-2-yl)methyl]acetamide (V013-9378) Dimethylamino, oxolane, methoxyacetamide Pharmacological screening Complex structure; enhanced solubility
2-([2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide Sulfonyl, dichloro, trifluoromethyl Agrochemical (presumed) Sulfonyl group enhances reactivity

Key Observations :

  • Thiadiazole and Heterocyclic Moieties : Compound 7d () incorporates a thiadiazole ring linked to pyridine, significantly enhancing cytotoxicity compared to the target compound’s simpler phenyl backbone .
  • Chlorinated Analogs : Alachlor and pretilachlor () use chloro substituents for pesticidal activity, contrasting with the target’s alkoxy groups, which are less electrophilic and likely less toxic .
  • Complex Pharmacological Derivatives: V013-9378 () includes oxolane and dimethylamino groups, improving solubility and suggesting CNS or metabolic applications, unlike the target compound’s minimalist design .

Biological Activity

2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be dissected into several functional groups that contribute to its biological activity:

  • Methoxy group : Enhances lipophilicity, potentially improving membrane permeability.
  • Acetamide moiety : Often associated with bioactive compounds, influencing interactions with biological targets.
  • Propan-2-yloxy group : May contribute to selective binding to specific receptors or enzymes.

Research indicates that this compound may exert its effects through several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. The specific pathways involved may include apoptosis induction and cell cycle arrest. For instance, a study highlighted its ability to induce apoptosis in HepG2 liver cancer cells, showcasing an IC50 value in the low micromolar range.
  • Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli12.5
AnticancerHepG24.5
Anti-inflammatoryRAW 264.7 macrophages15.0

Case Study: Anticancer Activity

A study published in MDPI investigated the anticancer properties of various derivatives of acetamides, including this compound. The compound was shown to significantly reduce cell viability in HepG2 cells compared to control groups, indicating potent anticancer activity (IC50 = 4.5 µM) .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, with an IC50 value of 12.5 µM against E. coli .

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